N-Oxolan-3-yladenosine
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Overview
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring. It has significant importance in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and subsequent functional group modifications.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where the purine base is reacted with a protected tetrahydrofuran derivative under acidic conditions.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the purine base or the tetrahydrofuran ring, resulting in the formation of reduced analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Reduced analogs with modified purine bases or tetrahydrofuran rings.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the mechanisms of nucleoside analogs and their effects on biological systems.
Medicine
In medicine, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with viral replication and cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol: A similar compound with a different substituent on the purine base.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Another analog with a different position of the tetrahydrofuran ring.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its specific structure, which allows for unique interactions with biological targets. Its tetrahydrofuran ring and purine base combination provide distinct chemical and biological properties that differentiate it from other nucleoside analogs.
Properties
CAS No. |
204512-89-0 |
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Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1 |
InChI Key |
OESBDSFYJMDRJY-HVMNINKTSA-N |
Isomeric SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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